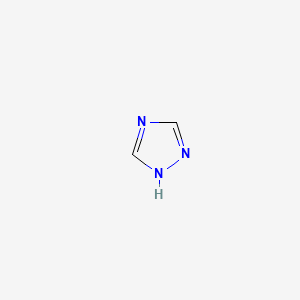

1,2,4-Triazole

Description

RN given refers to 1H-1,2,4-triazole

Structure

3D Structure

Properties

IUPAC Name |

1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N3/c1-3-2-5-4-1/h1-2H,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPMIYGKQJPBQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3N3 | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027131 | |

| Record name | 1H-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Brown solid; [ICSC] White crystalline powder; [MSDSonline], BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,4-Triazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

260 °C (decomposes), 260 °C | |

| Record name | 1H-1,2,4-Triazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

170 °C closed cup, 170 °C c.c. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, ethanol, Solubility in water, g/100ml at 20 °C: 125 | |

| Record name | 1H-1,2,4-Triazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

640 kg/m³ | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.6 [mmHg], Vapor pressure, Pa at 20 °C: 0.2 | |

| Record name | 1,2,4-Triazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles from benzene/ethanol | |

CAS No. |

288-88-0, 63598-71-0 | |

| Record name | 1H-1,2,4-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1,2,4-Triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63598-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063598710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Triazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | s-Triazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-1,2,4-TRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10MS0Y1RDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1H-1,2,4-Triazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

120-121 °C | |

| Record name | 1,2,4-TRIAZOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0682 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,4-Triazoles from Thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole (B32235) scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its diverse biological activities, which include antifungal, antimicrobial, and anticancer properties.[1][2] Thiosemicarbazide (B42300) serves as a versatile and readily available starting material for the construction of this privileged heterocyclic system. This technical guide provides a comprehensive overview of the primary synthetic routes to 1,2,4-triazoles originating from thiosemicarbazide, with a focus on reaction conditions, experimental protocols, and mechanistic pathways.

Core Synthetic Strategies

The synthesis of 1,2,4-triazoles from thiosemicarbazide predominantly involves the formation of an acylthiosemicarbazide intermediate, followed by a cyclization step. The nature of the acylating agent and the conditions employed for cyclization are the key determinants of the final product and overall efficiency of the synthesis. The primary methods covered in this guide include:

-

Reaction with Carboxylic Acids: A direct approach involving the acylation of thiosemicarbazide with a carboxylic acid, often facilitated by a condensing agent, followed by cyclodehydration.

-

Reaction with Acid Chlorides: A common and efficient method where the more reactive acid chloride readily acylates thiosemicarbazide.

-

Alkaline Cyclization of Acylthiosemicarbazides: A widely used method for the intramolecular cyclization of the acylthiosemicarbazide intermediate to form the this compound ring.[3][4]

-

Microwave-Assisted Synthesis: A modern approach that often leads to significantly reduced reaction times and improved yields.[5]

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data for various synthetic methods, allowing for an easy comparison of reaction conditions and yields.

Table 1: Synthesis of this compound-3-thiols via Acylation with Carboxylic Acids and Cyclization

| Carboxylic Acid | Acylation Conditions | Cyclization Conditions | Product | Yield (%) | Reference |

| Benzoic Acid | Polyphosphate Ester (PPE), Chloroform (B151607), 90°C | Aqueous NaOH | 5-Phenyl-4H-1,2,4-triazole-3-thiol | Not Specified | [6][7] |

| Substituted Benzoic Acids | Fusion (heating until melted), 145°C, 40 min | In situ | 4-amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol | Not Specified | [8] |

| Various Consecutive Acids | Fusion (heating in an oil bath) | In situ | Various triazole derivatives | 51.92 (for one derivative) | [1] |

Table 2: Synthesis of 1,2,4-Triazoles via Acylthiosemicarbazides and Alkaline Cyclization

| Acylthiosemicarbazide Precursor | Cyclization Conditions | Product | Yield (%) | Reference |

| 1-(substituted benzoyl)-thiosemicarbazides | 8% NaOH, reflux | 5-(substituted phenyl)-4H-1,2,4-triazole-3-thiol | Not Specified | [4] |

| 1-(2-Furoyl or phenylacetyl)-4-substituted thiosemicarbazides | Alkaline medium | 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols | 62-79 | [9] |

| 1,4-disubstituted thiosemicarbazides | 8% NaOH | 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(4-chlorophenyl)-2H-1,2,4-triazole-3(4H)-thiones | Not Specified | [10] |

| Appropriate thiosemicarbazide | 2N NaOH, reflux, 4h | 3,4-Disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones | Not Specified | [11] |

Table 3: Microwave-Assisted Synthesis of 1,2,4-Triazoles

| Reactants | Microwave Conditions | Product | Yield (%) | Reaction Time | Reference |

| Thiosemicarbazide and 3-arylimino-2H-indole-2-ones | Not Specified | Trifluoromethyl-substituted spiro[3H-indole-3,3′-[3H-1,2,4]triazole]-2(1H)-ones | 85-90 | Not Specified | [5] |

| Aromatic hydrazide and substituted nitrile | 150°C | Substituted this compound | Not Specified | 2 hours | [12] |

| Amide and hydrazine (B178648) hydrate | 150°C | Respective hydrazide (intermediate) | Not Specified | 4 hours | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Synthesis of 5-Substituted-4-amino-1,2,4-triazole-3-thiols from Thiocarbohydrazide (B147625) and Carboxylic Acids[8]

-

Reaction Setup: A mixture of a substituted benzoic acid (0.01 M) and thiocarbohydrazide (0.01 M) is placed in a reaction vessel.

-

Heating: The mixture is heated until it melts and is maintained at 145°C for 40 minutes.

-

Work-up: Upon cooling, the solidified product is treated with a sodium bicarbonate solution to neutralize any unreacted acid.

-

Purification: The product is then washed with water, collected by filtration, and recrystallized from a mixture of ethanol (B145695) and dimethylformamide.

Protocol 2: Two-Step Synthesis of this compound-3-thiol Derivatives using Polyphosphate Ester (PPE)[6][7]

Step 1: Acylation of Thiosemicarbazide

-

Reaction Setup: Thiosemicarbazide is reacted with a carboxylic acid in chloroform in the presence of polyphosphate ester (PPE).

-

Heating: The reaction is carried out at 90°C in a hydrothermal reaction vessel.

Step 2: Cyclodehydration of the Acylation Product

-

Reaction Setup: The acylation product from Step 1 is treated with an aqueous alkali solution.

-

Isolation: The this compound-3-thiol derivative is isolated and purified.

Protocol 3: Alkaline Cyclization of 1,4-Disubstituted Thiosemicarbazides[10]

-

Reaction Setup: The 1,4-disubstituted thiosemicarbazide is suspended in an 8% aqueous sodium hydroxide (B78521) solution.

-

Heating: The reaction mixture is heated under reflux.

-

Work-up: After cooling, the solution is neutralized with a diluted solution of hydrochloric acid.

-

Purification: The precipitated product is filtered, washed with water, and recrystallized.

Protocol 4: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles[12]

-

Reactant Preparation: In a 20 mL microwave reaction vessel, combine the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol).

-

Solvent Addition: Add 10 mL of n-butanol to the vessel.

-

Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 150°C for 2 hours with proper stirring.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The this compound product often precipitates from the n-butanol.

-

Purification: The precipitated product is collected by filtration and can be recrystallized from ethanol to yield the analytically pure product.

Mandatory Visualizations: Reaction Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways for the synthesis of 1,2,4-triazoles from thiosemicarbazide.

References

- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 2. researchgate.net [researchgate.net]

- 3. ptfarm.pl [ptfarm.pl]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of this compound-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester | MDPI [mdpi.com]

- 7. Synthesis of this compound-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, antifungal and antibacterial activity of novel this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. publisher.uthm.edu.my [publisher.uthm.edu.my]

The Einhorn-Brunner Reaction: An In-Depth Technical Guide to 1,2,4-Triazole Synthesis for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole (B32235) scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents.[1] The Einhorn-Brunner reaction provides a classical and effective method for the synthesis of this privileged heterocycle. This technical guide offers a comprehensive overview of the Einhorn-Brunner reaction, including its mechanism, regioselectivity, experimental protocols, and applications in drug development, tailored for researchers and professionals in the field.

Core Principles of the Einhorn-Brunner Reaction

The Einhorn-Brunner reaction is the chemical transformation of an imide with an alkyl or aryl hydrazine (B178648) to produce an isomeric mixture of 1,2,4-triazoles.[2] This condensation reaction, first described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, has remained a relevant and valuable tool in organic synthesis.[2]

The reaction typically proceeds under acidic conditions and involves the formation of a five-membered heterocyclic ring through a series of nucleophilic attack, cyclization, and dehydration steps. The general scheme for the Einhorn-Brunner reaction is depicted below:

Caption: General scheme of the Einhorn-Brunner reaction.

Reaction Mechanism

The mechanism of the Einhorn-Brunner reaction involves several key steps:

-

Protonation of Hydrazine: The reaction is initiated by the protonation of the substituted nitrogen of the hydrazine.[2]

-

Nucleophilic Attack: The protonated hydrazine then protonates one of the carbonyl groups of the imide, activating it for nucleophilic attack by the primary amino group of another hydrazine molecule.[2]

-

Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Cyclization and Dehydration: Subsequent loss of water and intramolecular cyclization lead to the formation of a five-membered ring intermediate.[2]

-

Aromatization: A final dehydration step results in the formation of the stable aromatic this compound ring.[2]

Caption: Simplified mechanism of the Einhorn-Brunner reaction.

Regioselectivity

When an unsymmetrical imide is used as a starting material, the Einhorn-Brunner reaction can lead to the formation of two constitutional isomers. The regioselectivity of the reaction is governed by the nature of the acyl groups on the imide. Research by Potts has shown that the hydrazine preferentially attacks the carbonyl group associated with the stronger electron-withdrawing (more acidic) acyl group. This directs the position of the substituents on the final this compound ring.[2]

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any synthetic reaction. Below are representative protocols for the Einhorn-Brunner reaction.

General Procedure for the Synthesis of 1,5-Disubstituted-1,2,4-Triazoles

The following is a general procedure adapted from the synthesis of 1,5-diphenyl-1,2,4-triazole.[3]

Materials:

-

N-formylbenzamide (1 equivalent)

-

Phenylhydrazine (B124118) (1 equivalent)

-

Weak acid catalyst (e.g., acetic acid)

-

Solvent (e.g., ethanol)

Procedure:

-

Dissolve N-formylbenzamide and phenylhydrazine in a suitable solvent such as ethanol (B145695) in a round-bottom flask.

-

Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 1,5-diphenyl-1,2,4-triazole.

Optimization of Reaction Conditions

The yield and purity of the this compound product can be optimized by systematically varying the reaction parameters. A general workflow for optimization is presented below.

Caption: Workflow for optimizing the Einhorn-Brunner reaction.

Substrate Scope and Quantitative Data

The Einhorn-Brunner reaction is applicable to a range of imides and hydrazines. The following table summarizes representative examples with their reported yields.

| Imide (R1, R2) | Hydrazine (R3) | Product | Yield (%) | Reference |

| N-Formylbenzamide | Phenylhydrazine | 1,5-Diphenyl-1,2,4-triazole | Moderate | [3] |

| Diacetamide | Phenylhydrazine | 3,5-Dimethyl-1-phenyl-1,2,4-triazole | Good | [4] |

Note: "Moderate" and "Good" are qualitative descriptors from the literature; specific numerical yields are often dependent on the exact reaction conditions and scale.

Applications in Drug Development

The this compound moiety is a key pharmacophore in a number of clinically important drugs. Its presence can enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties.

Antifungal Agents

Many successful antifungal drugs, such as fluconazole (B54011) and itraconazole, contain a this compound ring. These drugs target the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts the integrity of the cell membrane, leading to fungal cell death.

Anticancer Agents

Aromatase inhibitors, such as letrozole (B1683767) and anastrozole, are another important class of drugs that feature the this compound scaffold. These drugs are used in the treatment of hormone-receptor-positive breast cancer in postmenopausal women. Aromatase is a cytochrome P450 enzyme that catalyzes the final step in the biosynthesis of estrogens. By inhibiting aromatase, these drugs reduce the levels of estrogen, thereby slowing the growth of hormone-dependent cancer cells.

Signaling Pathway of Aromatase Inhibitors

The mechanism of action of aromatase inhibitors like letrozole involves the blockade of estrogen synthesis, which in turn affects downstream signaling pathways that promote cell proliferation.

Caption: Signaling pathway inhibited by aromatase inhibitors.

Conclusion

The Einhorn-Brunner reaction remains a valuable and straightforward method for the synthesis of 1,2,4-triazoles. Its reliability and the importance of the resulting heterocyclic core in medicinal chemistry ensure its continued relevance for researchers and professionals in drug development. A thorough understanding of its mechanism, scope, and the ability to optimize reaction conditions are key to leveraging this reaction for the discovery and synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to the Pellizzari Reaction for 1,2,4-Triazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Pellizzari reaction, a cornerstone in heterocyclic chemistry, offers a direct pathway to the synthesis of 1,2,4-triazoles, a class of compounds renowned for their broad spectrum of biological activities. Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with a hydrazide to form the triazole ring.[1][2] This guide provides a comprehensive overview of the Pellizzari reaction, including its mechanism, modern variations, detailed experimental protocols, and applications in drug development, with a focus on quantitative data and practical implementation.

Core Principles: Mechanism of the Pellizzari Reaction

The Pellizzari reaction proceeds through a cyclizing condensation mechanism. The reaction is typically performed at high temperatures, often without a solvent, or in a high-boiling point solvent. The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the amide. This initial attack forms a tetrahedral intermediate.

-

Dehydration: The intermediate undergoes dehydration, losing a molecule of water to form an N-acylamidrazone.

-

Intramolecular Cyclization: The nitrogen atom of the amidrazone then performs an intramolecular nucleophilic attack on the carbonyl carbon of the acyl group.

-

Final Dehydration: A second molecule of water is eliminated to yield the aromatic 1,2,4-triazole (B32235) ring.[1]

dot

References

Tautomerism in 1,2,4-triazole and its derivatives

An In-depth Technical Guide to Tautomerism in 1,2,4-Triazole (B32235) and Its Derivatives

The this compound ring is a fundamental five-membered heterocyclic scaffold prevalent in medicinal chemistry, materials science, and agriculture.[1][2] A critical characteristic of this system is its capacity for prototropic tautomerism, a phenomenon involving the migration of a proton between the nitrogen atoms of the ring. This dynamic equilibrium results in the existence of two or more interconvertible isomers, known as tautomers.[1][3]

For the this compound ring, three primary tautomeric forms are possible, distinguished by the position of the hydrogen atom on the nitrogen atoms: the 1H, 2H, and 4H tautomers.[4] In the unsubstituted this compound, the 1H-tautomer is the most abundant and stable form in various states, including gas, solid, and solution.[1][3] However, the introduction of substituents at the C3 and C5 positions can significantly alter the electron density distribution within the ring, thereby influencing the relative stabilities and the position of the tautomeric equilibrium.[4][5] Understanding this tautomeric landscape is crucial for predicting the physicochemical properties, chemical reactivity, and biological activity of this compound derivatives.[3]

Tautomeric Equilibria and Influencing Factors

The equilibrium between the different tautomeric forms of substituted 1,2,4-triazoles is a key determinant of their chemical behavior.

Caption: General tautomeric equilibrium in substituted 1,2,4-triazoles.

The relative stability of these tautomers is highly dependent on several factors:

-

Electronic Properties of Substituents: The nature of substituents at the C3 and C5 positions has a profound impact. Electron-donating groups (e.g., -NH₂) and electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) modify the electron density across the heterocyclic ring.[4][5] For instance, in 3-amino-1,2,4-triazole, the stability order is generally found to be 1H > 2H > 4H.[4][6] Conversely, for C5-substituted 1,2,4-triazoles, electron-donating substituents tend to stabilize the 2H-tautomer, whereas electron-withdrawing groups favor the 1H-tautomer.[5]

-

Solvent Effects: The polarity of the solvent can influence the tautomeric equilibrium. For example, in some substituted 1,2,4-triazoles, polar solvents have been shown to favor the 2H-tautomer.[4]

-

Intramolecular Interactions: The potential for intramolecular hydrogen bonding, particularly with substituents in close proximity to ring nitrogens, can significantly stabilize a specific tautomeric form.[7]

Tautomerism in Specific Derivatives

Amino-Substituted 1,2,4-Triazoles: For 3-amino-1,2,4-triazole, three tautomers are possible. Physical and theoretical studies have established the stability order as 3-amino-1H-1,2,4-triazole > 3-amino-2H-1,2,4-triazole > 3-amino-4H-1,2,4-triazole.[6]

Caption: Tautomeric forms of 3-amino-1,2,4-triazole.

Halo-Substituted 1,2,4-Triazoles: In 3-chloro-1,2,4-triazoles, the observed stability order of the tautomers is 3-chloro-1H > 5-chloro-1H > 3-chloro-4H.[4][6] A similar trend is observed for 3-bromo-1,2,4-triazoles.[6]

Mercapto-Substituted 1,2,4-Triazoles (Thione-Thiol Tautomerism): When a mercapto group is present, the tautomerism extends to include the sulfur atom, leading to a thione-thiol equilibrium. The thione form, where the mobile proton resides on a ring nitrogen, is generally the predominant and more stable tautomer.[6]

Caption: General thione-thiol tautomerism in mercapto-1,2,4-triazoles.

Quantitative Data on Tautomer Stability and Spectroscopy

The relative stabilities of tautomers are often quantified using computational chemistry methods, while spectroscopic techniques provide key data for their identification.

Table 1: Relative Stability of Tautomers for Substituted 1,2,4-Triazoles

| Compound | Tautomer Stability Order | Method | Reference |

|---|---|---|---|

| Unsubstituted this compound | 1H > 4H | Computational | [1][3] |

| 3-Amino-1,2,4-triazole | 1H > 2H > 4H | Physical & Theoretical | [4][6] |

| 3-Chloro-1,2,4-triazole | 3-chloro-1H > 5-chloro-1H > 3-chloro-4H | Physical & Theoretical | [4][6] |

| 3-Bromo-1,2,4-triazole | 3-bromo-1H > 5-bromo-1H > 3-bromo-4H | Theoretical |[6] |

Table 2: Key Spectroscopic Data for Tautomer Identification

| Spectroscopic Method | Tautomeric Form | Characteristic Signal | Wavelength/Wavenumber | Reference |

|---|---|---|---|---|

| UV/Vis Spectroscopy | Thione | C=S Chromophore | 288-298 nm | [4] |

| IR Spectroscopy | Thione | C=S Stretch | 1166-1258 cm⁻¹ | [4][6] |

| IR Spectroscopy | Thiol | S-H Stretch | 2550-2700 cm⁻¹ | [4][6] |

| IR Spectroscopy | General | N-H Stretch | ~3100-3350 cm⁻¹ |[6] |

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic methods is employed to identify and characterize tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomeric equilibria in solution, as the chemical shifts of protons, carbon-13, and nitrogen-15 (B135050) are sensitive to the electronic environment of the different tautomers.[1]

-

Protocol:

-

Dissolve the substituted this compound compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[4]

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra using a high-resolution NMR spectrometer.[4]

-

Utilize two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC), to aid in the definitive structural assignment of the predominant tautomer.[4]

-

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy is used to observe the electronic transitions within the molecule, which differ between tautomers.

-

Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol).[4]

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).[4]

-

Compare the experimental spectrum with spectra simulated from computational models of possible tautomers to identify the major form in solution.[3]

-

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present, allowing for the differentiation of tautomers based on characteristic vibrational frequencies.

-

Protocol:

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information, definitively identifying the tautomeric form present in the solid state by precisely locating all atoms, including the mobile proton.[4]

-

Protocol:

-

Grow single crystals of the compound suitable for X-ray diffraction from an appropriate solvent.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure to determine the exact atomic positions and confirm the tautomeric structure.[4]

-

Integrated Workflow for Tautomer Analysis

Modern studies on this compound tautomerism rely on an integrated approach that combines experimental data with computational modeling for a comprehensive understanding.[3][4] This workflow allows for confident assignment of tautomeric structures and a deeper insight into the factors governing their equilibrium.

Caption: Integrated workflow for tautomer analysis.

Conclusion

The tautomerism of 1,2,4-triazoles is a complex but critical aspect of their chemistry. The equilibrium between 1H, 2H, and 4H tautomers, along with thione-thiol forms in mercapto derivatives, is delicately balanced by substituent effects, solvent polarity, and other interactions. A multi-faceted approach combining advanced spectroscopic techniques, X-ray crystallography, and computational chemistry is essential for the accurate characterization of these systems. For researchers in drug development and materials science, a thorough understanding of this compound tautomerism is indispensable for rational design and the prediction of molecular properties and behavior.

References

Aromaticity and Stability of the 1,2,4-Triazole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole (B32235) ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. Its prevalence is largely attributed to a unique combination of aromaticity and high stability, which imparts favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive examination of the core principles governing the aromaticity and stability of the this compound nucleus. It consolidates quantitative data on the ring's physicochemical properties, details experimental protocols for its synthesis and characterization, and employs visual diagrams to elucidate key structural and procedural concepts. This document is intended to serve as a critical resource for professionals engaged in the research and development of this compound-based compounds.

Core Concepts: Aromaticity and Tautomerism

The this compound is a five-membered heterocycle with two carbon and three nitrogen atoms. Its significant stability is a direct consequence of its aromatic character. The ring system contains 6 π-electrons delocalized across the sp² hybridized atoms, fulfilling Hückel's rule for aromaticity. This delocalization of electrons results in a resonance-stabilized structure.[1]

A crucial aspect of the this compound ring is its existence in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. These tautomers rapidly interconvert, though the 1H form is generally considered to be the more stable of the two.[2] Computational studies have shown that the 1H-tautomer is more stable than the 4H-tautomer by more than 6 kcal/mol, a significant energy difference that underscores the enhanced stability of the 1H form.[3] This greater stability can be attributed to more favorable electronic arrangements and reduced repulsion between lone pairs of electrons on the nitrogen atoms.[3] The predominance of the 1H-tautomer has important implications for the ring's reactivity and its interactions in biological systems.

"1H_structure" [label=<

1H-1,2,4-triazole (More Stable)

1H-1,2,4-triazole (More Stable)

"4H_structure" [label=<

4H-1,2,4-triazole (Less Stable)

4H-1,2,4-triazole (Less Stable)

"1H_structure" -> "4H_structure" [dir=both, color="#4285F4", penwidth=2]; } caption: Tautomeric equilibrium of the this compound ring.

Quantitative Data on Physicochemical Properties

The stability and reactivity of the this compound ring are further defined by its acid-base properties and tautomeric preferences. The following tables summarize key quantitative data.

| Tautomer | Relative Energy (kcal/mol) | Note |

| 1H-1,2,4-triazole | 0 (Reference) | Generally the most stable tautomer.[2][4] |

| 4H-1,2,4-triazole | > 6 | Significantly less stable than the 1H-tautomer.[3] |

| 3-amino-1H-1,2,4-triazole | ~0 (Reference) | For the substituted 3-amino derivative, the 1H and 2H forms are nearly isoenergetic in the gas phase.[4] |

| 3-amino-4H-1,2,4-triazole | ~7 | The 4H tautomer of the 3-amino derivative is considerably less stable.[4] |

| Table 1: Relative Stabilities of this compound Tautomers |

| Parameter | pKa Value | Description |

| pKa of the protonated form | 2.45 | Represents the acidity of the 1,2,4-triazolium cation.[5] |

| pKa of the neutral molecule | 10.26 | Represents the acidity of the N-H proton, indicating its ability to act as a weak acid.[5] |

| Table 2: Acid-Base Properties of this compound |

Chemical Stability

The this compound ring exhibits remarkable chemical stability, a key factor in its widespread use in pharmaceuticals.

-

Metabolic Stability: The ring is generally resistant to metabolic degradation by enzymes such as cytochrome P450s. This contributes to the improved pharmacokinetic profiles of drugs containing this moiety.

-

Acidic and Basic Conditions: The this compound ring is largely stable to hydrolysis under both strong acidic and basic conditions. While extreme conditions can lead to ring opening, it is generally considered a robust scaffold.

-

Thermal Stability: this compound and its derivatives typically exhibit high thermal stability, often melting at temperatures above 100°C and showing decomposition only at significantly higher temperatures.

Experimental Protocols

Synthesis of 1,2,4-Triazoles via the Pellizzari Reaction

The Pellizzari reaction is a classic method for the synthesis of 1,2,4-triazoles involving the condensation of an amide and an acylhydrazide at high temperatures.

Materials:

-

Amide (e.g., Benzamide)

-

Acylhydrazide (e.g., Benzoylhydrazide)

-

High-boiling point solvent (e.g., nitrobenzene) or neat conditions

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle

Procedure:

-

Combine equimolar amounts of the amide and acylhydrazide in a round-bottom flask.

-

If using a solvent, add it to the flask.

-

Set up the reflux apparatus under a nitrogen atmosphere.

-

Heat the reaction mixture to 220-250°C.

-

Maintain the temperature and monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Characterization of Aromaticity and Stability

4.2.1. NMR Spectroscopy for Structural Elucidation

Protocol:

-

Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Ensure the sample is fully dissolved; if not, filter the solution to remove any particulate matter.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

The chemical shifts of the ring protons and carbons provide information about the electronic environment and can help identify the predominant tautomer in solution. For the parent 1H-1,2,4-triazole, the protons typically appear as singlets around 8-9 ppm in the ¹H NMR spectrum.

4.2.2. X-ray Crystallography for Solid-State Structure

Protocol:

-

Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Solve and refine the crystal structure to determine bond lengths, bond angles, and the solid-state conformation, which definitively identifies the tautomeric form in the crystal lattice.

4.2.3. Thermal Analysis (TGA/DSC)

Protocol:

-

Accurately weigh 2-5 mg of the this compound derivative into an appropriate TGA or DSC pan.

-

Place the pan in the instrument.

-

For TGA, heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and monitor the mass loss as a function of temperature to determine the decomposition temperature.

-

For DSC, heat the sample at a controlled rate to observe thermal transitions such as melting (endothermic peak) and decomposition (exothermic or endothermic event).

4.2.4. Forced Degradation Study

Protocol:

-

Acid Hydrolysis: Dissolve the this compound derivative in 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and treat similarly to the acid hydrolysis.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature or with gentle heating.

-

Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Conclusion

The this compound ring is a privileged scaffold in drug design, owing its utility to a robust combination of aromaticity-driven stability and versatile chemical properties. Its resistance to metabolic and chemical degradation, coupled with the potential for diverse functionalization, makes it an attractive core for the development of novel therapeutic agents. A thorough understanding of its fundamental properties, including tautomeric preferences and inherent stability, is paramount for the rational design and optimization of this compound-based drug candidates. The experimental protocols and data presented in this guide offer a foundational resource for researchers in this dynamic field.

References

The Multifaceted Biological Activities of 1,2,4-Triazole Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole (B32235) nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a privileged scaffold in the design and development of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by this compound derivatives, with a focus on their anti-inflammatory, anticancer, antifungal, and anticonvulsant properties. This document is intended to serve as a detailed resource, offering quantitative data, in-depth experimental protocols, and visual representations of the underlying molecular mechanisms to aid researchers and drug development professionals in this dynamic field.

Anti-inflammatory Activity

This compound derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX).[1] Many newly synthesized compounds have shown activities surpassing those of established drugs, highlighting their promise as novel therapeutics.[1]

Quantitative Data for Anti-inflammatory Activity

| Compound/Derivative | Target | IC50 (µM) | In Vivo Activity | Reference |

| This compound-pyrazole hybrids (18a, 18b, 19a, 19b) | COX-1 | 5.23–9.81 | Better than celecoxib, less ulcerogenic than ibuprofen (B1674241) | [1] |

| COX-2 | 0.55–0.91 | [1] | ||

| Celecoxib (Reference) | COX-1 | 7.21 | - | [1] |

| COX-2 | 0.83 | [1] | ||

| Compounds with 1,3,4-thiadiazine fragment | Edema Inhibition | - | 91% inhibition, surpassing ibuprofen (82%) | [2] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

1% (w/v) λ-Carrageenan suspension in sterile saline

-

Test compound (this compound derivative) and reference drug (e.g., Indomethacin, 5 mg/kg)

-

Vehicle for dissolving/suspending the test compounds

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week prior to the experiment.

-

Fasting: Fast the animals overnight before the experiment, with free access to water.

-

Grouping: Divide the animals into groups (n=6 per group): control (vehicle), reference drug, and test compound groups (at various doses).

-

Compound Administration: Administer the vehicle, reference drug, or test compound intraperitoneally or orally 30-60 minutes before carrageenan injection.[3][4]

-

Induction of Edema: Inject 100 µL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[3][5]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).[3]

-

Calculation of Edema and Inhibition:

-

The degree of edema is calculated as the difference between the paw volume at time 't' and the initial paw volume (Edema = Vt - V0).

-

The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

-

Signaling Pathway: COX-2 Inhibition in Inflammation

Caption: Mechanism of COX-2 inhibition by this compound derivatives.

Anticancer Activity

The this compound scaffold is a prominent feature in numerous anticancer agents.[6] These compounds exert their antiproliferative effects through various mechanisms, including the inhibition of crucial kinases like Epidermal Growth Factor Receptor (EGFR) and BRAF, as well as disruption of microtubule dynamics.[7]

Quantitative Data for Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target | Reference |

| Compound 78j | A549, Caco-2, PC-3, B16–F10 | 6.78–9.05 | COX-2 | [8] |

| Compound 105d | HCT-116, U-87 MG, MCF-7 | 0.84–1.82 | PI3K/AKT/mTOR pathway | [8] |

| Compound 106d | HCT-116, U-87 MG, MCF-7 | 0.82–1.77 | PI3K/AKT/mTOR pathway | [8] |

| Compound 8c | - | 3.6 | EGFR | [7] |

| Compound 58a | PC-3, DU-145, LNCaP | 26.0, 34.5, 48.8 | Methionine aminopeptidase-2 | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% acetic acid with 16% SDS)[7]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.[7][8]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Signaling Pathways in Cancer

Caption: Inhibition of the EGFR signaling pathway by this compound derivatives.

References

- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 5. inotiv.com [inotiv.com]

- 6. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors [frontiersin.org]

- 8. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]

- 9. researchgate.net [researchgate.net]

1,2,4-Triazole Derivatives as Antifungal Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1,2,4-triazole (B32235) derivatives as a critical class of antifungal agents. It covers their core mechanism of action, structure-activity relationships, and the experimental protocols essential for their synthesis and evaluation.

Introduction

The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a significant global health challenge.[1] this compound derivatives have emerged as a cornerstone of antifungal therapy, demonstrating broad-spectrum efficacy against a variety of pathogenic fungi.[2][3] This class of compounds, which includes clinically vital drugs like fluconazole (B54011) and voriconazole, exerts its antifungal effect by disrupting the fungal cell membrane, a structure essential for fungal viability and pathogenicity.[4][5]

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

The primary antifungal mechanism of this compound derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a crucial cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[5][6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[7][8]

By binding to the heme iron atom in the active site of CYP51, 1,2,4-triazoles prevent the demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol.[6] This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[5] The accumulation of these aberrant sterols disrupts the normal structure and function of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and replication.[6]

Figure 1: Ergosterol Biosynthesis Pathway and Inhibition by 1,2,4-Triazoles.

Structure-Activity Relationships (SAR)

The antifungal potency of this compound derivatives is intricately linked to their chemical structure. SAR studies have identified several key pharmacophoric features that govern their interaction with the target enzyme and overall antifungal activity.[2][9]

A central structural motif for potent antifungal activity consists of a core scaffold, typically a propan-2-ol backbone, substituted with one or two this compound rings and a halogenated phenyl group.[4] Modifications to these core components have been extensively explored to optimize antifungal efficacy and pharmacokinetic properties.

Key SAR insights include:

-

The this compound Moiety: The nitrogen at the 4-position of the triazole ring is crucial for coordinating with the heme iron of CYP51, anchoring the inhibitor in the active site.[2]

-

The Halogenated Phenyl Ring: The presence of electron-withdrawing groups, such as fluorine or chlorine atoms, on the phenyl ring generally enhances antifungal activity.[2] A 2,4-difluorophenyl substituent is a common feature in many potent triazole antifungals, including fluconazole and voriconazole.[4]

-

The Propan-2-ol Backbone: The hydroxyl group on the central propane (B168953) chain can form hydrogen bonds with amino acid residues in the active site of CYP51, contributing to binding affinity.[4]

-

Side-Chain Modifications: Variations in the side chains attached to the core scaffold can significantly impact the antifungal spectrum, potency, and pharmacokinetic profile of the derivatives.

Figure 2: Key Structural Features Influencing Antifungal Activity.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of representative this compound derivatives against various pathogenic fungal species. MIC values are expressed in µg/mL.

Table 1: Antifungal Activity of Fluconazole and Analogs against Candida Species

| Compound | C. albicans | C. glabrata | C. krusei | C. parapsilosis | Reference |

| Fluconazole | 0.125 - 4 | 0.25 - 64 | >64 | 0.125 - 4 | [10] |

| Compound 14j | 0.125 | 0.125 | - | - | [2] |

| Compound 14k | 0.25 | 0.125 | - | - | [2] |

| Compound 14l | 0.125 | 0.125 | - | - | [2] |

| Compound 15a | 0.5 | 0.5 | - | - | [2] |

| Compound 15b | 0.25 | 0.25 | - | - | [2] |

Table 2: Antifungal Activity of Novel Triazole Derivatives against Various Fungi

| Compound | C. albicans (MIC80) | Cryptococcus neoformans (MIC80) | Aspergillus fumigatus (MIC) | Reference |

| Voriconazole | 0.03 - 0.5 | 0.0156 | 0.25 | [2][10] |

| Benzotriazinone Analog | 0.0156 - 2.0 | 0.0156 - 2.0 | - | [2] |

| Thiazolo[4,5-d]pyrimidine Hybrid (2a) | - | - | - | [2] |

| Thiazolo[4,5-d]pyrimidine Hybrid (2b) | - | - | - | [2] |

| Thiazolo[4,5-d]pyrimidine Hybrid (2c) | - | - | - | [2] |

| Isoxazole-Triazole Hybrid (5a) | 0.0313 | - | - | [2] |

| Benzimidazole-Triazole (6b) | - | - | - | [6] |

| Benzimidazole-Triazole (6i) | - | - | - | [6] |

| Benzimidazole-Triazole (6j) | - | - | - | [6] |

Note: MIC80 refers to the minimum inhibitory concentration required to inhibit 80% of fungal growth.

Experimental Protocols

General Synthesis of this compound Derivatives (Fluconazole Analog)

This protocol outlines a general synthetic route for preparing fluconazole analogs, which can be adapted for the synthesis of various derivatives.[11][12]

-

Step 1: Epoxidation. To a solution of a substituted 2-chloro-1-(halophenyl)ethan-1-one in a suitable solvent (e.g., dimethyl sulfoxide), add trimethylsulfoxonium (B8643921) iodide and a strong base (e.g., sodium hydride) at room temperature. Stir the mixture until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the resulting epoxide intermediate by column chromatography.

-

Step 2: Ring Opening and Triazole Addition. Dissolve the purified epoxide and this compound in a polar aprotic solvent (e.g., DMF). Add a base (e.g., potassium carbonate) and heat the reaction mixture. Monitor the reaction progress by TLC. After completion, cool the mixture, add water, and extract the product with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield the desired this compound derivative.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi.[13][14]

-

Preparation of Antifungal Stock Solutions: Prepare a stock solution of the test compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1600 µg/mL.

-

Preparation of Microdilution Plates: Serially dilute the stock solution in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).

-

Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include a drug-free well for a growth control and an uninoculated well for a sterility control. Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for some filamentous fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.

Experimental and Drug Discovery Workflow

The discovery and development of new this compound antifungal agents follow a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Figure 3: Workflow for Antifungal Drug Discovery and Development.

Conclusion

This compound derivatives remain a highly valuable and versatile scaffold in the development of new antifungal agents. Their well-defined mechanism of action, targeting the essential ergosterol biosynthesis pathway, provides a solid foundation for rational drug design. Ongoing research continues to explore novel derivatives with improved potency, a broader spectrum of activity, and the ability to overcome emerging resistance mechanisms. The protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the field of antifungal drug discovery.

References

- 1. Novel fluconazole derivatives with promising antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bcc.bas.bg [bcc.bas.bg]

- 13. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

The Ascendant Trajectory of 1,2,4-Triazoles in Oncology: A Technical Guide to Their Anticancer Potential

For Immediate Release

[City, State] – December 12, 2025 – The heterocyclic scaffold of 1,2,4-triazole (B32235) has emerged as a cornerstone in the development of novel anticancer agents, demonstrating a remarkable breadth of therapeutic activities. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the burgeoning anticancer potential of new-generation this compound compounds. It consolidates quantitative efficacy data, detailed experimental methodologies, and elucidates the intricate signaling pathways through which these compounds exert their cytotoxic effects.

The this compound nucleus is a privileged structure in medicinal chemistry, featured in several FDA-approved anticancer drugs such as letrozole (B1683767) and anastrozole. Its unique chemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, make it an ideal pharmacophore for designing targeted cancer therapies. Recent research has focused on synthesizing novel derivatives that exhibit enhanced potency and selectivity against a multitude of cancer cell lines.

Quantitative Analysis of Anticancer Activity

The in vitro cytotoxic efficacy of novel this compound derivatives has been extensively evaluated across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a primary metric for their anticancer potency. The following tables summarize the IC50 values for various classes of recently developed this compound compounds, offering a comparative landscape of their activity.

Table 1: Anticancer Activity of this compound Hybrids and Schiff Bases

| Compound Class | Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Betulin-1,2,4-triazole | Bet-TZ1 | A375 (Melanoma) | 22.41 | [1] |

| MCF-7 (Breast) | 33.52 | [1] | ||

| HT-29 (Colorectal) | 46.92 | [1] | ||

| This compound-Pyridine | TP6 | B16F10 (Melanoma) | 41.12 | [2] |

| Chiral this compound Schiff Base | 7l | HeLa (Cervical) | 1.8 | [[“]] |

| N-Acetyl Schiff Base | 6d | DU145 (Prostate) | 49.80 | [4] |

| This compound-Chalcone | k5 | A549 (Lung) | 4.4 | |

| k1 | HeLa (Cervical) | 4.9 | ||

| k2 | HeLa (Cervical) | 5.3 |

Table 2: Anticancer Activity of this compound Derivatives Targeting Specific Pathways

| Target Pathway | Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Tubulin Polymerization | 12 | HepG2 (Liver) | 0.23 | [5] |

| HeLa (Cervical) | 0.15 | [5] | ||

| MCF-7 (Breast) | 0.38 | [5] | ||

| A549 (Lung) | 0.30 | [5] | ||

| 9p | HeLa (Cervical) | (nanomolar range) | [6] | |

| 7i | (Various) | 3.03 (Tubulin Inhibition) | [7] | |

| EGFR Inhibition | 8c | (Various) | 3.6 (EGFR Inhibition) | [8] |

| 13b | MCF-7 (Breast) | 1.07 | [9] | |

| HepG2 (Liver) | 0.32 | [9] | ||

| Aromatase Inhibition | 6b | (Enzymatic Assay) | 0.09 | [10] |

| 38 | MCF-7 (Breast) | 0.052 | [11] | |

| 1,2,4-Thiadiazole-1,2,4-Triazole | 8b, 8c, 8d, 8e, 8g, 8i | (Various) | 0.10 - 11.5 | [12] |

Core Mechanisms of Action

Novel this compound compounds employ a variety of mechanisms to induce cancer cell death, primarily through the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.

Induction of Apoptosis

A significant number of this compound derivatives have been shown to trigger programmed cell death. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways.

Studies have demonstrated that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[2][6][13] Some derivatives also activate the extrinsic pathway through death receptors, leading to the activation of caspase-8.[2][13]

Cell Cycle Arrest

Another prevalent mechanism is the induction of cell cycle arrest, which prevents cancer cells from proliferating. Many this compound derivatives have been observed to cause cell cycle arrest at the G1/S or G2/M phases.

This is often accomplished by inhibiting the activity of cyclin-dependent kinases (CDKs), such as CDK1, CDK2, CDK4, and CDK6, and modulating the levels of their regulatory partners, the cyclins.[10][11]

Inhibition of Key Oncogenic Pathways

Novel 1,2,4-triazoles have been designed to target specific enzymes and signaling pathways that are crucial for cancer cell survival and proliferation.

-

Tubulin Polymerization Inhibition: Several derivatives act as potent inhibitors of tubulin polymerization, a process essential for mitotic spindle formation and cell division.[5][6][14] By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[5][6]

-

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overactivated, drives the growth of many cancers. Certain this compound compounds have been shown to be effective EGFR inhibitors, blocking downstream signaling pathways.[8][15][16]

References

- 1. Synthesis, anticancer activity and molecular modeling studies of this compound derivatives as EGFR inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. consensus.app [consensus.app]

- 4. Synthesis and antiproliferative evaluation of novel 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives as inducers of apoptosis in cancer cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Novel this compound derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of new indole-based this compound derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel indolyl this compound derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New this compound-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Antiviral Applications of 1,2,4-Triazole Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals